molecular formula C17H25N7 B4416223 6-[(4-ethylpiperazin-1-yl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine

6-[(4-ethylpiperazin-1-yl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B4416223
M. Wt: 327.4 g/mol
InChI Key: ZEKMWGJPJWPLOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(4-ethylpiperazin-1-yl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with an ethyl-piperazine moiety and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-ethylpiperazin-1-yl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the reaction of 2-methylphenylamine with cyanuric chloride to form an intermediate, which is then reacted with 4-ethylpiperazine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-[(4-ethylpiperazin-1-yl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the triazine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-[(4-ethylpiperazin-1-yl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-[(4-ethylpiperazin-1-yl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(4-methyl-1-piperazinyl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine
  • 6-[(4-ethyl-1-piperazinyl)methyl]-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine

Uniqueness

6-[(4-ethylpiperazin-1-yl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-[(4-ethylpiperazin-1-yl)methyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7/c1-3-23-8-10-24(11-9-23)12-15-20-16(18)22-17(21-15)19-14-7-5-4-6-13(14)2/h4-7H,3,8-12H2,1-2H3,(H3,18,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKMWGJPJWPLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=CC=C3C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(4-ethylpiperazin-1-yl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6-[(4-ethylpiperazin-1-yl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 3
Reactant of Route 3
6-[(4-ethylpiperazin-1-yl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 4
Reactant of Route 4
6-[(4-ethylpiperazin-1-yl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 5
Reactant of Route 5
6-[(4-ethylpiperazin-1-yl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 6
Reactant of Route 6
6-[(4-ethylpiperazin-1-yl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.